Phthalazin-5-ylmethanamine is a chemical compound classified under the phthalazine derivatives, which are bicyclic N-heterocycles. This compound features a phthalazine core structure with a methanamine functional group at the fifth position. Phthalazin-5-ylmethanamine has gained attention due to its potential biological activities and applications in various scientific fields.
Phthalazin-5-ylmethanamine can be derived from various synthetic routes involving phthalazine precursors. Its synthesis often utilizes starting materials such as substituted benzaldehydes and hydrazine derivatives, leading to the formation of the phthalazine ring system.
Phthalazin-5-ylmethanamine belongs to the class of organic compounds known as heterocycles, specifically those containing nitrogen atoms in their ring structures. It is categorized further as an amine due to the presence of an amine functional group.
The synthesis of phthalazin-5-ylmethanamine typically involves several steps, including lithiation, formylation, and cyclization reactions. One efficient method described in literature involves:
Phthalazin-5-ylmethanamine has a molecular formula of and a molecular weight of approximately 162.19 g/mol. The compound's structure includes:
The InChI key for phthalazin-5-ylmethanamine is RLOADLQMPBXQFG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is C1=CC2=CN=NC=C2C(=C1)C(C)N.
Phthalazin-5-ylmethanamine can participate in various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the products formed from these reactions. For instance, oxidation typically yields aldehydes or ketones, while substitution reactions can lead to diverse derivatives based on the nucleophile used.
Phthalazin-5-ylmethanamine exhibits biological activity through its interaction with various biological targets, including enzymes and receptors. The mechanism often involves:
Research indicates that compounds within the phthalazine class can exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial properties .
Phthalazin-5-ylmethanamine is typically characterized by:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| Solubility | Soluble in polar solvents like ethanol |
| Stability | Relatively stable under standard conditions |
These properties are essential for understanding how phthalazin-5-ylmethanamine behaves in various environments and applications.
Phthalazin-5-ylmethanamine has several scientific uses, including:
The exploration of phthalazin derivatives continues to be an active area of research due to their diverse applications in medicinal chemistry and materials science .
The phthalazine nucleus (benzopyridazine) emerged as a pharmacologically significant heterocycle following its first synthesis by Siegmund Gabriel in 1893 via condensation of α,α,α,α-tetrachloro-o-xylene [1]. Early investigations primarily explored its physicochemical properties, but the mid-20th century witnessed a paradigm shift toward its medicinal exploitation. This transition was fueled by recognition that fused diaza-heterocycles constitute privileged scaffolds in pharmaceuticals, with phthalazines offering distinct advantages:
Table 1: Evolution of Key Phthalazine-Based Therapeutics
| Era | Compound/Lead | Therapeutic Target/Area | Significance |
|---|---|---|---|
| 1980s-1990s | 1,4-bis(aminopropyl)piperazine-phthalazine hybrids | DNA bisintercalation | Demonstrated doxorubicin-comparable cytotoxicity against colon/breast/lung carcinomas [2] |
| Early 2000s | Vatalanib (PTK787) | VEGFR-1/2 tyrosine kinase (IC₅₀ = 20 nM) | Validated 1,4-disubstituted phthalazines as antiangiogenic agents; advanced to Phase III trials [1] [7] |
| 2010s | Olaparib, Talazoparib | PARP enzymes | FDA-approved PARP inhibitors exploiting phthalazinone core for DNA repair inhibition [1] [5] |
| 2020s | AMG 900 | Pan-Aurora kinase | Overcame AZD1152 resistance in HCT116 cells via W221L Aurora-B mutation targeting [7] |
Critical breakthroughs arose from elucidating structure-activity relationships (SAR). The 1,4-disubstitution pattern proved optimal for kinase inhibition, as in Vatalanib, where the 4-chloroaniline and 1-phthalazine pharmacophore cooperatively inhibit VEGFR-2’s ATP-binding domain [1] [3]. Concurrently, derivatives like 1,4-bis(butylamino)benzo[g]phthalazine (IC₅₀ = 4 µM vs U-937 leukemia) highlighted the scaffold’s DNA intercalation potential, evidenced by unwinding angles comparable to ethidium bromide [2]. Modern synthetic methodologies underpin this evolution—microwave assistance, multicomponent reactions, and transition metal catalysis now enable efficient generation of diverse libraries for high-throughput screening [5].
Phthalazin-5-ylmethanamine derivatives exemplify rational scaffold optimization to enhance target engagement and selectivity. The 5-aminomethyl moiety introduces critical advantages:
In kinase inhibitor design, derivatives exploit the "three-feature" pharmacophore model:
Table 2: Targeted Therapy Applications of Phthalazin-5-ylmethanamine-Derived Inhibitors
| Target | Derivative Design | Biological Outcome | Mechanistic Insight |
|---|---|---|---|
| VEGFR-2 | Hydrazone-linked 4-(4-chlorophenyl)phthalazines | IC₅₀ = 0.148 µM (compound 2g) vs HepG2/MCF-7; superior to sorafenib in enzymatic assays [7] | Molecular docking confirmed H-bonding between phthalazine N3 and Cys919 hinge residue |
| PRMT5 | MTA-cooperative inhibitors (e.g., AMG193) | Selective cytotoxicity in MTAP-deleted PDAC (26% of cases); Phase I clinical evaluation [4] | Cooperative binding with accumulated methylthioadenosine expands therapeutic window |
| EGFR/VEGFR-2 | Anilino-allylidene hybrids (e.g., compound 24) | Dual inhibition (IC₅₀ = 0.43 µM both targets); broad-spectrum cytotoxicity (IC₅₀ = 0.02–7.7 µM) [5] | Phthalazine N2/N3 H-bonded to Met769 (EGFR) and Cys919 (VEGFR-2) per docking studies |
Notably, these derivatives enable innovative targeting paradigms. For protein arginine methyltransferase 5 (PRMT5)—a target implicated in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC)—phthalazin-5-ylmethanamine serves as an anchor for developing MTA-cooperative inhibitors like AMG193 [4]. These compounds selectively bind PRMT5-MEP50 complexes in MTAP-deleted cancers (26% of PDACs), exploiting tumor-specific metabolic vulnerabilities. AMG193 exhibits a 60-fold potency enhancement in MTA’s presence, inducing selective cytotoxicity via disrupted splicing and G1-phase arrest [4]. Similarly, KRAS inhibitor combinations (e.g., with MRTX1133) demonstrate synergistic tumor regression in PDAC models by converging on RB protein activation [4].
Structural plasticity further permits tuning for type I/II/III kinase inhibition modes. Derivatives like compound 4a (IC₅₀ = 0.196 µM vs VEGFR-2) adopt type II binding, extending past the ATP site into the hydrophobic back pocket, while maintaining favorable ADMET profiles predictive of CNS-sparing effects [7]. This versatility positions phthalazin-5-ylmethanamine as a cornerstone for next-generation targeted agents addressing resistance mutations and undruggable oncoproteins.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.: